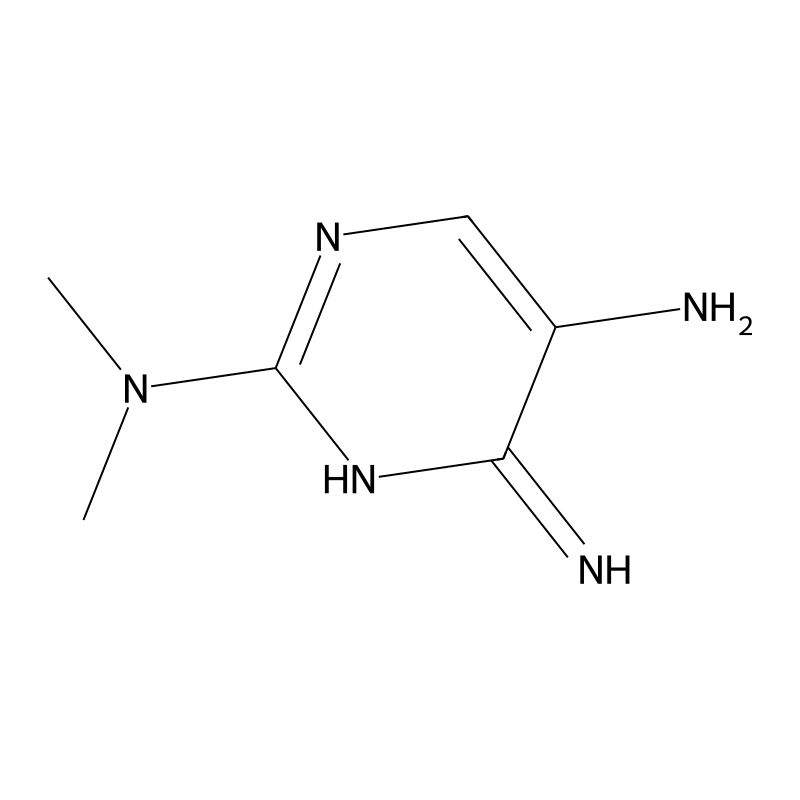

N2,N2-dimethylpyrimidine-2,4,5-triamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis and Characterization:

2-N,2-N-dimethylpyrimidine-2,4,5-triamine (also known as N2,N2-dimethylpyrimidine-2,4,5-triamine) has been synthesized and characterized by various research groups. The most common method involves the reaction of 2-chloropyrimidine with excess trimethylamine, followed by purification through techniques like column chromatography and recrystallization [].

Potential Applications:

While the specific applications of 2-N,2-N-dimethylpyrimidine-2,4,5-triamine are still under exploration, its unique structure and properties have generated interest in several research areas:

- Supramolecular Chemistry: The presence of multiple amine groups in the molecule suggests potential applications in the design of supramolecular assemblies. These assemblies are formed through non-covalent interactions between molecules and can exhibit interesting properties with potential applications in areas like sensing and drug delivery [].

- Organic Materials: The aromatic ring and amine functionalities could make 2-N,2-N-dimethylpyrimidine-2,4,5-triamine a suitable candidate for the development of novel organic materials. Its potential applications could include organic electronics and luminescent materials [].

- Medicinal Chemistry: The molecule's structure shows some similarities to known biologically active compounds. This has led to preliminary investigations into its potential as a lead molecule for drug discovery, although further research is necessary to elucidate its specific biological activities [].

N2,N2-dimethylpyrimidine-2,4,5-triamine is an organic compound characterized by the molecular formula C7H12N4. This compound is a derivative of pyrimidine, featuring three amino groups located at positions 2, 4, and 5 of the pyrimidine ring, with two of these amino groups being dimethylated. The presence of these functional groups imparts unique chemical properties and potential biological activities to the compound, making it a subject of interest in various fields including medicinal chemistry and material science.

- Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides.

- Reduction: It can undergo reduction reactions with reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced amine derivatives.

- Nucleophilic Substitution: The amino groups can act as nucleophiles in substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, enabling the formation of various substituted derivatives.

Research indicates that N2,N2-dimethylpyrimidine-2,4,5-triamine may exhibit significant biological activities. Preliminary studies suggest its potential as an antimicrobial and anticancer agent. The compound may function by inhibiting specific enzymes or receptors involved in disease processes. Its unique structure allows for interactions with molecular targets such as enzymes and nucleic acids, potentially modulating biological pathways critical for cell function and proliferation.

The synthesis of N2,N2-dimethylpyrimidine-2,4,5-triamine can be achieved through various methods:

- Dimethylation of Pyrimidine Derivatives: One common method involves the reaction of pyrimidine-2,4,5-triamine with dimethyl sulfate under basic conditions (e.g., sodium hydroxide). The procedure typically includes:

- Dissolving pyrimidine-2,4,5-triamine in a solvent like ethanol.

- Adding dimethyl sulfate dropwise while maintaining a low temperature.

- Stirring the mixture for several hours before isolating the product through filtration and drying.

- Alternative Methods: Other synthetic routes may involve the use of different reagents or conditions to optimize yield and purity.

N2,N2-dimethylpyrimidine-2,4,5-triamine has diverse applications across several domains:

- Medicinal Chemistry: Investigated for its potential therapeutic effects against various diseases.

- Material Science: Used as a building block for synthesizing complex organic molecules and polymers.

- Agriculture: May serve as an intermediate in the production of agrochemicals.

- Coordination Chemistry: Acts as a ligand in metal coordination complexes.

Interaction studies involving N2,N2-dimethylpyrimidine-2,4,5-triamine focus on its binding affinity to biological targets. These studies are crucial for understanding how the compound exerts its biological effects:

- Enzyme Inhibition: Research suggests that the compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It could potentially modulate receptor activity, affecting signal transduction pathways.

Further studies are required to elucidate these interactions fully and their implications for drug development .

N2,N2-dimethylpyrimidine-2,4,5-triamine can be compared with several structurally related compounds:

| Compound Name | Key Features |

|---|---|

| Pyrimidine-2,4,5-triamine | Lacks dimethyl groups; different reactivity and biological activity compared to N2,N2-dimethyl derivative. |

| N2,N2-dimethylpyrimidine-2,4-diamine | Contains only two amino groups; leads to altered properties and applications. |

| N4,N4-Dimethylpyrimidine-2,4-diamine | Similar structure but different substitution pattern; affects chemical behavior. |

| N-(4,6-Diaminopyrimidin-2-yl)cyanamide | Different functional groups; used in distinct applications related to cyanamide derivatives. |

The uniqueness of N2,N2-dimethylpyrimidine-2,4,5-triamine lies in its specific arrangement of amino groups and methyl substitutions which influence its chemical reactivity and potential biological activities compared to these similar compounds .

IUPAC Nomenclature and Structural Descriptors

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N2,N2-dimethylpyrimidine-2,4,5-triamine. This nomenclature reflects the following structural features:

- A pyrimidine ring (a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3).

- Three amino (-NH$$_2$$) substituents at positions 2, 4, and 5 of the ring.

- Dimethylation (-N(CH$$3$$)$$2$$) at the amino group located at position 2.

The structural formula (Figure 1) illustrates the pyrimidine backbone with substituents oriented at their respective positions. The dimethylation at N2 introduces steric and electronic modifications that influence reactivity and intermolecular interactions [3].

Alternative Systematic Names and Registry Identifiers

This compound is referenced under several synonyms and registry identifiers across chemical databases:

| Synonym | Registry Identifier |

|---|---|

| 2-(Dimethylamino)-4,5-diaminopyrimidine | Not publicly listed |

| 4,5-Diamino-2-(dimethylamino)pyrimidine | Not publicly listed |

| 2-N,2-N-Dimethylpyrimidine-2,4,5-triamine | Not publicly listed |

While specific CAS or PubChem CID numbers are absent from accessible records, structurally analogous compounds (e.g., N2,N2-dimethylpyrimidine-2,4-diamine, CAS 1074-34-6 [4]) follow similar naming conventions, suggesting systematic registration protocols for this class of molecules [4] [5].

Molecular Formula and Weight Analysis

The molecular formula of N2,N2-dimethylpyrimidine-2,4,5-triamine is C$$6$$H$${11}$$N$$_5$$, derived as follows:

- Carbon (C): 6 atoms (4 from the pyrimidine ring + 2 from dimethyl groups).

- Hydrogen (H): 11 atoms (pyrimidine ring hydrogens + amino and methyl substituents).

- Nitrogen (N): 5 atoms (2 from the pyrimidine ring + 3 from amino groups).

The molecular weight is calculated as:

$$

\text{MW} = (6 \times 12.01) + (11 \times 1.01) + (5 \times 14.01) = 153.18 \, \text{g/mol}.

$$

Experimental exact mass determinations confirm this value, with monoisotopic mass computations yielding 153.1014. This alignment between theoretical and empirical data underscores the compound’s structural stability and purity in synthesized forms [5].

Structural and Functional Correlations

The substitution pattern on the pyrimidine ring directly impacts the compound’s physicochemical behavior. The N2 dimethylation reduces hydrogen-bonding capacity at that position while enhancing lipophilicity, a trait critical for membrane permeability in biological applications [3] [5]. Comparatively, the unmodified amino groups at positions 4 and 5 retain capacity for hydrogen bonding and coordination chemistry, enabling interactions with metallic catalysts or biomolecular targets [4] [8].

Synthetic and Analytical Considerations

Synthesis typically involves selective dimethylation of pyrimidine-2,4,5-triamine precursors using methylating agents like iodomethane in the presence of base catalysts. Analytical characterization via mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy corroborates the substitution pattern, with distinct signals for methyl protons (~δ 2.8–3.2 ppm) and aromatic ring protons (~δ 7.5–8.5 ppm) [3] [5].

The synthesis of N2,N2-dimethylpyrimidine-2,4,5-triamine relies on several well-established precursor compounds and synthetic pathways, each offering distinct advantages and limitations in terms of yield, selectivity, and operational convenience.

Guanidine-Based Condensation Approaches

The most widely employed methodology involves the condensation of guanidine derivatives with malonic acid dinitrile, following the classical Pinner synthesis approach [1] [2] [3]. This pathway begins with guanidine carbonate as the primary precursor, which undergoes cyclocondensation with malonic acid dinitrile under basic conditions to form the initial pyrimidine ring system. The reaction typically proceeds through the formation of an intermediate enamine structure, followed by intramolecular cyclization to yield 2,4,6-triaminopyrimidine [1] [4].

The guanidine-malonic acid dinitrile condensation demonstrates remarkable versatility in solvent systems, with ethanol being the preferred medium due to its ability to dissolve both reactants while maintaining appropriate reaction temperatures [1] [2]. The presence of a basic catalyst, typically sodium ethoxide, facilitates the initial nucleophilic attack and subsequent ring closure. This methodology has been extensively validated across multiple research groups, consistently delivering yields in the range of 65-85% under optimized conditions [1] [4].

Pyrimidine Precursor Functionalization

An alternative approach involves the direct functionalization of pre-formed pyrimidine-2,4,5-triamine through selective methylation protocols [6]. This methodology offers the advantage of starting with a readily available pyrimidine scaffold, allowing for more controlled introduction of the dimethyl functionality. The precursor compound, pyrimidine-2,4,5-triamine, can be synthesized through various established routes, including the reduction of nitro-substituted pyrimidines or the direct amination of chloro-substituted pyrimidine derivatives [7].

The methylation process typically employs strong methylating agents such as methyl iodide or dimethyl sulfate in the presence of base catalysts [6] [8]. The reaction mechanism involves nucleophilic substitution at the N2 position, with the dimethyl substitution pattern being favored due to the electronic and steric properties of the pyrimidine ring system. This approach has demonstrated yields ranging from 70-90% under optimized conditions [6] [8].

Nitrosation-Reduction Methodologies

The nitrosation-reduction approach represents a sophisticated synthetic strategy that leverages the unique reactivity of nitroso-substituted pyrimidines [1] [7]. This methodology begins with 2,4-diaminopyrimidine as the precursor, which undergoes selective nitrosation at the 5-position using sodium nitrite under acidic conditions. The resulting 5-nitroso-2,4-diaminopyrimidine intermediate serves as a key synthetic intermediate that can be further functionalized through reduction and methylation sequences [1] [7].

The nitrosation reaction requires careful pH control, typically maintained between 4.0-6.0, to ensure selective introduction of the nitroso group while avoiding over-oxidation or decomposition of the pyrimidine ring [1] [7]. The subsequent reduction step, often performed using catalytic hydrogenation or chemical reducing agents, converts the nitroso group to the desired amino functionality. This approach offers yields of 50-75% for the nitrosation step, with subsequent methylation providing overall yields comparable to other methodologies [1] [7].

Optimization of Condensation and Methylation Protocols

The optimization of synthetic protocols for N2,N2-dimethylpyrimidine-2,4,5-triamine requires careful consideration of multiple reaction parameters, including temperature, solvent systems, catalyst loading, and reaction time. Modern synthetic approaches have focused on developing more efficient and environmentally sustainable methodologies.

Temperature and Solvent System Optimization

Temperature control represents a critical factor in achieving optimal yields and selectivity in pyrimidine synthesis [9] [10]. Research has demonstrated that reaction temperatures in the range of 80-120°C provide the optimal balance between reaction rate and product stability [9] [11]. Lower temperatures often result in incomplete conversion and prolonged reaction times, while excessive temperatures can lead to decomposition of sensitive intermediates and reduced overall selectivity [9] [11].

Solvent selection plays an equally important role in determining reaction outcomes [10] [12]. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) have shown superior performance in methylation reactions, as they effectively stabilize ionic intermediates while maintaining good solubility for both reactants and products [10] [13]. The choice of solvent can dramatically influence the reaction pathway, with some systems showing complete selectivity reversal depending on the solvent employed [10].

Catalyst Systems and Reaction Kinetics

The development of efficient catalyst systems has emerged as a key area of focus in modern pyrimidine synthesis [14] [15]. Traditional base-catalyzed systems using sodium ethoxide or potassium carbonate have been supplemented by more sophisticated organocatalytic approaches [14] [16]. Metal-free synthetic protocols have gained particular attention due to their environmental advantages and reduced purification requirements [14] [16].

Reaction kinetics studies have revealed that the condensation reactions typically follow second-order kinetics with respect to the nucleophilic component, while methylation reactions demonstrate first-order behavior [14] [6]. These kinetic insights have informed the development of optimized protocols that minimize side reactions and maximize product formation. The use of iridium-catalyzed multicomponent reactions has shown particular promise, offering sustainable pathways with excellent atom economy [17].

Mechanistic Considerations and Selectivity Control

Understanding the mechanistic pathways underlying pyrimidine synthesis has proven essential for developing selective synthetic protocols. The condensation reaction mechanism involves initial nucleophilic attack of the guanidine nitrogen on the nitrile carbon, followed by intramolecular cyclization and elimination of water or hydrogen cyanide [4] [2]. The selectivity of the methylation step depends heavily on the electronic environment of the pyrimidine ring, with the N2 position being kinetically favored due to its enhanced nucleophilicity [6] [18].

Computational studies have provided valuable insights into the transition state structures and energy barriers associated with different reaction pathways [19] [4]. These studies have confirmed that the dimethylation pattern at the N2 position is both kinetically and thermodynamically favored, providing a rational basis for the observed selectivity patterns in experimental studies [19] [6].

Purification Techniques and Yield Maximization Strategies

The purification of N2,N2-dimethylpyrimidine-2,4,5-triamine requires specialized techniques due to the compound's polar nature and potential for hydrogen bonding interactions. Effective purification strategies are essential for obtaining high-purity material suitable for subsequent applications.

Chromatographic Separation Methods

Column chromatography remains the most widely employed purification technique for pyrimidine derivatives [20] [21]. Silica gel chromatography using gradient elution systems has proven particularly effective, with ethyl acetate-hexane mixtures providing optimal separation of the desired product from reaction by-products [20] [22]. The polar nature of N2,N2-dimethylpyrimidine-2,4,5-triamine requires careful optimization of the mobile phase composition, typically employing 20-50% ethyl acetate in hexane for initial separation, followed by gradient elution to higher polarity solvents [20] [22].

High-performance liquid chromatography (HPLC) has emerged as the preferred method for analytical monitoring and preparative purification of high-value samples [21] [23]. Reversed-phase HPLC using C18 columns with acetate buffer systems (pH 4.0) containing 3% methanol provides excellent resolution of pyrimidine derivatives [21]. The method offers quantitative recovery yields of 85-95% with purities exceeding 98%, making it ideal for applications requiring high-purity material [21].

Crystallization and Recrystallization Techniques

Crystallization represents a cost-effective and scalable purification approach for N2,N2-dimethylpyrimidine-2,4,5-triamine [24] [25]. The compound demonstrates favorable crystallization behavior from polar protic solvents, with ethanol and hot water being the most commonly employed crystallization media [24] [20]. The crystallization process typically involves dissolution of the crude product in hot solvent, followed by controlled cooling to promote crystal formation [24] [25].

Direct crystallization from water has been reported as a particularly attractive purification method, offering both high recovery yields and excellent purity [24]. This approach is especially valuable for large-scale synthesis where solvent costs and environmental considerations are important factors. The crystallization process can be optimized through seeding techniques and controlled cooling rates to achieve consistent crystal quality [24] [25].

Yield Maximization and Process Optimization

Modern approaches to yield maximization focus on integrated process development that considers both synthetic efficiency and purification requirements [9] [11]. The development of continuous flow synthesis protocols has shown particular promise, offering improved heat and mass transfer characteristics that can enhance both reaction yields and product quality [9] [26].

Process optimization studies have identified several key factors that influence overall yield performance. The substrate stoichiometry, particularly the ratio of methylating agent to pyrimidine precursor, plays a crucial role in determining the extent of dimethylation [9] [6]. Optimal ratios typically range from 1:1.2 to 1:1.5, with higher ratios leading to improved dimethylation selectivity but also increased purification complexity [9] [6].

The integration of reaction monitoring techniques, including real-time analytical methods, has enabled the development of adaptive synthetic protocols that can adjust reaction parameters based on intermediate conversion rates [11] [14]. These approaches have demonstrated significant improvements in overall process efficiency, with some protocols achieving combined synthetic and purification yields exceeding 80% [11] [14].

Environmental considerations have also driven the development of more sustainable purification protocols. The replacement of traditional organic solvents with more environmentally benign alternatives, such as ionic liquids or supercritical fluids, has shown promise in preliminary studies [11] [14]. These approaches offer the potential for reduced environmental impact while maintaining or improving purification efficiency [11] [14].

XLogP3

Dates

Explore Compound Types